Methyl 2-bromothiazole-5-carboxylate
Overview
Description
Methyl 2-bromothiazole-5-carboxylate is a chemical compound that has been synthesized and studied in various research contexts. It is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen in the ring structure. The presence of the bromine atom and the carboxylate group in the molecule suggests that it could be a versatile intermediate for further chemical transformations .
Synthesis Analysis
The synthesis of methyl 2-bromothiazole-5-carboxylate has been reported through a one-pot reaction involving methyl β-methoxyacrylate, N-bromosuccinimide, H2O, and thiourea. This process yielded methyl 2-aminothiazole-5-carboxylate, which was subsequently transformed into the brominated compound using a diazotization and bromination sequence with the NaNO2-NaBr-CuSO4 system, achieving a 68% yield . This method presents a straightforward approach to obtaining the compound, which could be beneficial for large-scale syntheses.
Molecular Structure Analysis
While the specific molecular structure analysis of methyl 2-bromothiazole-5-carboxylate is not detailed in the provided papers, related compounds have been characterized using techniques such as X-ray diffraction, FTIR, and NMR . These methods provide insights into the bond lengths, bond angles, and overall geometry of the molecules, which are crucial for understanding their reactivity and interactions with other molecules.
Chemical Reactions Analysis
The reactivity of methyl 2-bromothiazole-5-carboxylate can be inferred from studies on similar brominated heterocycles. For instance, the bromination of methyl indole-3-carboxylate has been shown to proceed regioselectively, allowing access to various dibromoindole derivatives . Additionally, the synthesis of methyl 5-substituted thiazole-4-carboxylates using brominated intermediates indicates that the bromine atom in such compounds can act as a functional handle for further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 2-bromothiazole-5-carboxylate, such as its melting point, boiling point, solubility, and stability, are not explicitly discussed in the provided papers. However, the properties of related compounds, such as their acid dissociation constants and antimicrobial activity, have been investigated . These properties are important for the practical application of the compound in various fields, including pharmaceuticals and materials science.
Scientific Research Applications
Synthesis and Transformation
- One-pot Synthesis : Methyl 2-bromothiazole-5-carboxylate can be synthesized through a one-pot reaction involving methyl β-methoxyacrylate, N-bromosuccinimide, H2O, and thiourea, yielding a 68% yield after diazotization and bromination (Li-li, 2008).
- Synthesis via Halogen-Metal Exchange : This compound has been used in the synthesis of thiazole-2- and thiazole-5-carboxylic acid via a halogen-metal exchange reaction, offering a new method for synthesizing these acids (Beyerman, Berben & Bontekoe, 2010).
Catalysis and Reaction
- Catalytic Applications : Methyl 2-bromothiazole-5-carboxylate has been utilized in palladium-catalysed direct arylation of heteroaromatics. Its use prevents the formation of dimers or oligomers, allowing high yields in the formation of biheteroaryls (Fu, Zhao, Bruneau & Doucet, 2012).
Medicinal Chemistry
- Antitumor Activity : Novel compounds synthesized using methyl 2-bromothiazole-5-carboxylate showed weak growth inhibition on HepG2 cell lines. This compound did not show cytotoxicity to human normal liver cell line HL-7702, suggesting selective cytotoxicity on tumor cell lines (Huang, Zhang, Zhang, Wang & Xiao, 2017).
Natural Product Synthesis
- Synthesis of Anithiactins and Thiasporine : Methyl 2-bromothiazole-5-carboxylate has been used in the total synthesis of anithiactins A-C and thiasporine A. This work represented the first total synthesis of anithiactin B and C (Vaaland, Lindbäck & Sydnes, 2019).
properties
IUPAC Name |
methyl 2-bromo-1,3-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLVIKMXFBRZDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378502 | |
Record name | Methyl 2-bromothiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromothiazole-5-carboxylate | |
CAS RN |
54045-74-8 | |
Record name | Methyl 2-bromothiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-bromothiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.